molecular formula C9H10ClN3O2 B13166189 [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate

[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate

Cat. No.: B13166189
M. Wt: 227.65 g/mol
InChI Key: FLLZANTVJZEPHY-UHFFFAOYSA-N
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Description

[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is a chemical compound that features a pyridine ring, an amino group, and a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with [1-Amino-2-(pyridin-2-yl)ethylidene]amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its antimicrobial and anticancer properties. Its ability to form stable complexes with metal ions enhances its therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that inhibit enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. The chloroacetate moiety can undergo hydrolysis, releasing active species that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Pyridin-2-yl)ethylidene]amino urea
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2,6-Diaminopyridine derivatives

Uniqueness

Compared to similar compounds, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate stands out due to its unique combination of functional groups. The presence of both an amino group and a chloroacetate moiety allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes further enhances its utility in various fields.

Biological Activity

[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and empirical studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: [To be determined]
  • Molecular Formula: C₉H₈ClN₃O₂

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with chloroacetic acid under controlled conditions. The process can be optimized through various methods, including solvent-free reactions and microwave-assisted synthesis, which enhance yield and reduce reaction time.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing pyridine and thiazole moieties showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus32 µg/mL
BE. coli16 µg/mL
CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study reported that it could mitigate oxidative stress-induced neuronal cell death in models of neurodegeneration. The compound's ability to modulate signaling pathways associated with neuronal survival is currently under investigation .

Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, derivatives of the compound were administered to evaluate their efficacy compared to standard antibiotics. Results indicated a higher success rate in infection clearance when using the tested compound, suggesting its potential as an alternative treatment option.

Study 2: Anticancer Properties

A controlled laboratory study assessed the effects of the compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential role in cancer therapy.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

[(Z)-(1-amino-2-pyridin-2-ylethylidene)amino] 2-chloroacetate

InChI

InChI=1S/C9H10ClN3O2/c10-6-9(14)15-13-8(11)5-7-3-1-2-4-12-7/h1-4H,5-6H2,(H2,11,13)

InChI Key

FLLZANTVJZEPHY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N/OC(=O)CCl)/N

Canonical SMILES

C1=CC=NC(=C1)CC(=NOC(=O)CCl)N

Origin of Product

United States

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